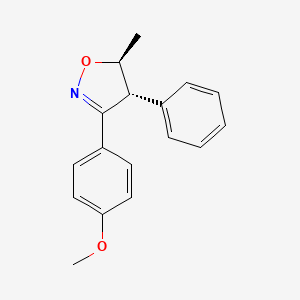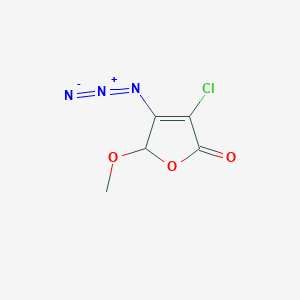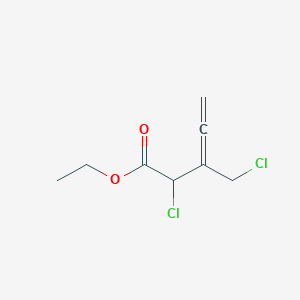
7-Ethyl-3-methylundec-3-EN-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-3-methylundec-3-en-6-ol: is an organic compound with the molecular formula C14H28O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethyl group, a methyl group, and a double bond within an undecane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-methylundec-3-en-6-ol can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 3-methylundec-3-en-6-one, with ethyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Ethyl bromide is reacted with magnesium in anhydrous ether to form ethyl magnesium bromide.
Grignard Reaction: The Grignard reagent is then added to 3-methylundec-3-en-6-one, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethyl-3-methylundec-3-en-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 7-Ethyl-3-methylundec-3-en-6-one.
Reduction: 7-Ethyl-3-methylundecane.
Substitution: 7-Ethyl-3-methylundec-3-en-6-yl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Ethyl-3-methylundec-3-en-6-ol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of various compounds.
Biology: In biological research, this compound may be used as a model molecule to study the behavior of similar alcohols in biological systems. Its interactions with enzymes and other biomolecules can provide insights into metabolic pathways.
Industry: In the industrial sector, this compound can be used as a fragrance ingredient due to its pleasant odor. It may also serve as a solvent or a precursor in the manufacture of other chemicals.
Wirkmechanismus
The mechanism of action of 7-Ethyl-3-methylundec-3-en-6-ol depends on its interactions with specific molecular targets. In general, alcohols can interact with proteins, enzymes, and cell membranes, affecting their function. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
3-Methylundec-3-en-6-ol: Lacks the ethyl group at the 7th position.
7-Ethylundec-3-en-6-ol: Lacks the methyl group at the 3rd position.
7-Ethyl-3-methylundecane: Lacks the double bond and hydroxyl group.
Uniqueness: 7-Ethyl-3-methylundec-3-en-6-ol is unique due to the presence of both an ethyl and a methyl group along with a double bond and a hydroxyl group. This combination of functional groups and structural features gives it distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
61107-53-7 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
7-ethyl-3-methylundec-3-en-6-ol |
InChI |
InChI=1S/C14H28O/c1-5-8-9-13(7-3)14(15)11-10-12(4)6-2/h10,13-15H,5-9,11H2,1-4H3 |
InChI-Schlüssel |
MFVNHCDZSKCTIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(CC=C(C)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



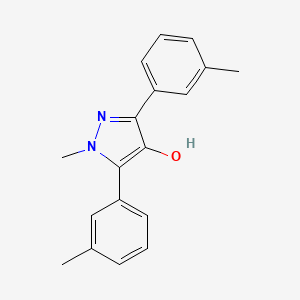
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
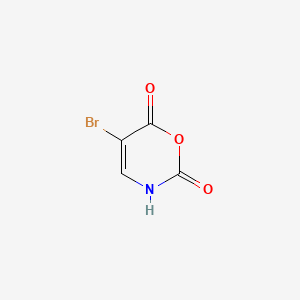
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)


![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
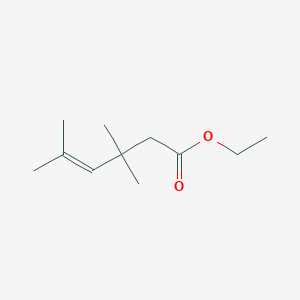
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
